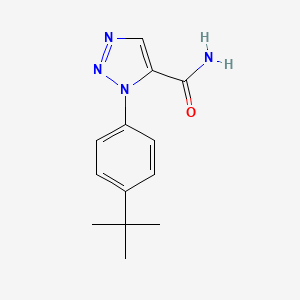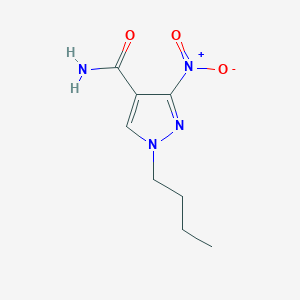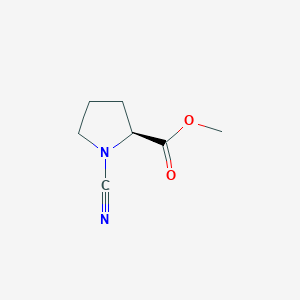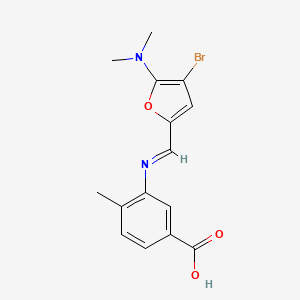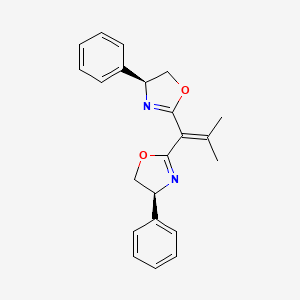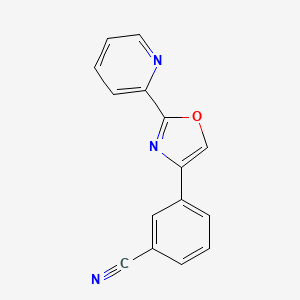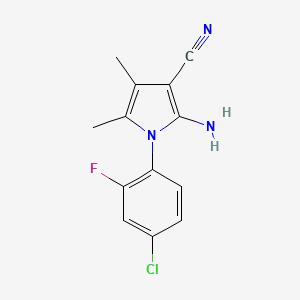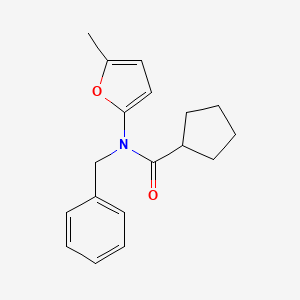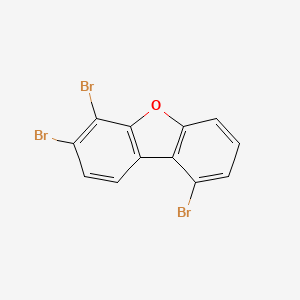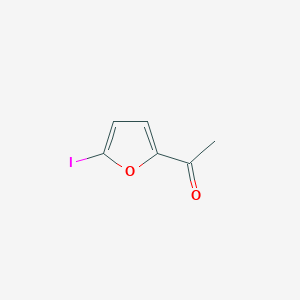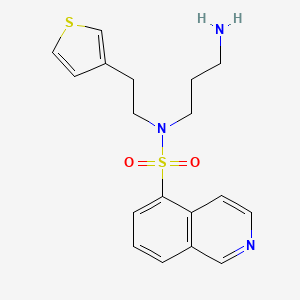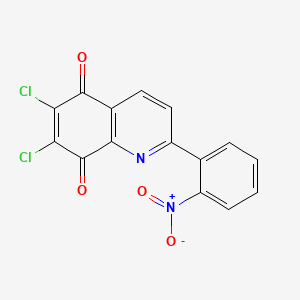![molecular formula C21H15NO4 B12878231 2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid CAS No. 820252-95-7](/img/structure/B12878231.png)
2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-7-carboxylic acid is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-7-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid and 2-(benzyloxy)benzaldehyde.
Formation of Benzoxazole Ring: The 2-aminobenzoic acid undergoes a cyclization reaction with 2-(benzyloxy)benzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the benzoxazole ring.
Carboxylation: The resulting benzoxazole derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 7-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The benzoxazole ring can be reduced under specific conditions to form a dihydrobenzoxazole derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
科学的研究の応用
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its potential as a therapeutic agent.
作用機序
The mechanism of action of 2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-7-carboxylic acid involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity. The benzyloxy group can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
2-(2-(Benzyloxy)phenyl)benzoxazole: Lacks the carboxylic acid group.
2-(2-(Benzyloxy)phenyl)benzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Uniqueness
2-(2-(Benzyloxy)phenyl)benzo[d]oxazole-7-carboxylic acid is unique due to the position of the carboxylic acid group at the 7-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.
特性
CAS番号 |
820252-95-7 |
|---|---|
分子式 |
C21H15NO4 |
分子量 |
345.3 g/mol |
IUPAC名 |
2-(2-phenylmethoxyphenyl)-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C21H15NO4/c23-21(24)16-10-6-11-17-19(16)26-20(22-17)15-9-4-5-12-18(15)25-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,23,24) |
InChIキー |
XGKSONWAJDGGMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC4=CC=CC(=C4O3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


